Lysergide maleate
Description
Lysergide maleate, chemically known as the maleate salt of (+)-lysergide (LSD), is a semi-synthetic ergoline alkaloid derived from lysergic acid. It is most widely recognized for its potent hallucinogenic properties, acting as a partial agonist at serotonin 5-HT2A receptors in the central nervous system . Structurally, it consists of a tetracyclic ergoline backbone with a diethylamide substitution at the 8β position and a maleic acid counterion (C20H25N3O·C4H4O4).
Key physicochemical properties include high lipid solubility, facilitating rapid blood-brain barrier penetration. Analytical methods for detecting lysergide in biological matrices (e.g., urine) often employ LC-MS/MS, with tolerance ranges for relative ion intensities standardized by organizations such as WADA (85–115%) and SOFT/AAFS (70–130%) .
Properties
CAS No. |
24656-41-5 |
|---|---|
Molecular Formula |
C24H29N3O5 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C20H25N3O.C4H4O4/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-3(6)1-2-4(7)8/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,18-;/m1./s1 |
InChI Key |
PBZHMSZIBQNTPH-ZYXUSYCASA-N |
SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lysergide maleate; Lysergic acid diethylamide; LSD, LSD-25, Acid, Delysid. |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Lysergide Maleate with Related Compounds
| Compound | Chemical Structure | Molecular Formula | Primary Therapeutic Use | Receptor Activity |
|---|---|---|---|---|
| This compound | Ergoline with diethylamide, maleate salt | C24H29N3O5 | Hallucinogen (research) | 5-HT2A agonist |
| Methysergide maleate | Ergoline with methyl substituents, maleate | C21H27N3O5 | Migraine prophylaxis | 5-HT1B/1D antagonist |
| Lisuride maleate | Ergoline with urea moiety, maleate | C20H26N4O·C4H4O4 | Parkinson’s disease, hyperprolactinemia | Dopamine D2 agonist, 5-HT antagonist |
| Glasdegib maleate | Non-ergoline, pyridine derivative, maleate | C22H22N4O4 | Acute myeloid leukemia | Hedgehog pathway inhibitor |
Key Observations :
- Ergoline Core : Lysergide, methysergide, and lisuride share the ergoline backbone but differ in substituents, altering receptor specificity. Methysergide’s 1-methyl group enhances 5-HT1B/1D antagonism, reducing vasoconstriction risks compared to ergotamine .
- Non-Ergoline Maleates: Glasdegib maleate exemplifies structural divergence, targeting oncogenic pathways rather than neurotransmitter systems .
Pharmacological and Therapeutic Profiles
- This compound: Induces altered perception via 5-HT2A activation.
- Acts as a serotonin antagonist .
- Lisuride Maleate : Dual dopamine agonist and serotonin antagonist, effective in Parkinson’s but with side effects like nausea and hypotension .
- Glasdegib Maleate : Inhibits Smoothened in the Hedgehog pathway, extending survival in AML patients. Low solubility in water (pH-dependent) necessitates formulation optimization .
Physicochemical Properties
Table 2: Solubility and Stability Comparison
Notes:
- Methysergide’s poor water solubility complicates intravenous administration, favoring oral dosing .
- Glasdegib’s pH-dependent solubility impacts bioavailability, requiring co-administration with acid modifiers .
Analytical and Detection Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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